molecular formula C9H11NO4 B3053025 4-(methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 50296-60-1

4-(methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B3053025
CAS No.: 50296-60-1
M. Wt: 197.19 g/mol
InChI Key: LEZHGGAPMRGBOP-UHFFFAOYSA-N
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Description

Chemical Name: 4-(Methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS Number: 13219-76-6 Molecular Formula: C₁₁H₁₅NO₄ Molecular Weight: 225.24 g/mol Synonyms:

  • 3,5-Dimethyl-4-(3-methoxy-3-oxopropyl)-1H-pyrrole-2-carboxylic acid
  • 4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

This pyrrole derivative features a methoxycarbonyl (COOMe) group at position 4, methyl groups at positions 3 and 5, and a carboxylic acid moiety at position 2.

Properties

IUPAC Name

4-methoxycarbonyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-4-6(9(13)14-3)5(2)10-7(4)8(11)12/h10H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZHGGAPMRGBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198298
Record name 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 4-methyl ester
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Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50296-60-1
Record name 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 4-methyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050296601
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Record name 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 4-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
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Preparation Methods

Hantzsch Pyrrole Synthesis

The Hantzsch method, classically involving β-ketoesters and ammonia, offers a pathway to pyrroles. For the target compound, a modified approach could employ 3-ketoglutaric acid derivatives and methylamine under acidic conditions.

Representative Procedure

  • React dimethyl 3-ketoglutarate with methylamine hydrochloride in acetic acid at reflux.
  • Cyclization yields a pyrrole intermediate, which undergoes hydrolysis and decarboxylation to install the carboxylic acid group.
  • Selective esterification at position 4 using methyl chloroformate completes the synthesis.

Mechanistic Insight : The reaction proceeds via enamine formation, followed by cyclization and aromatization. Steric hindrance from the methyl groups directs substituents to positions 3 and 5.

Paal-Knorr Synthesis

The Paal-Knorr method, utilizing 1,4-diketones and primary amines, is less feasible here due to the difficulty in synthesizing the requisite 1,4-diketone with pre-installed methyl and carboxyl groups. However, pre-functionalized diketones could be explored with protective group strategies.

Functionalization of Preformed Pyrrole Scaffolds

Electrophilic Substitution

Pyrroles undergo electrophilic substitution at the α-positions. Starting with 3,5-dimethylpyrrole-2-carboxylic acid , the methoxycarbonyl group can be introduced via Friedel-Crafts acylation, though competing substitution at other positions necessitates directing groups or steric control.

Example Protocol

  • Protect the carboxylic acid as a methyl ester using diazomethane.
  • Perform Friedel-Crafts acylation at position 4 using methyl chlorooxalate in the presence of AlCl₃.
  • Deprotect the ester under basic conditions to regenerate the carboxylic acid.

Yield Considerations : Competitive substitution at position 5 reduces yields, necessitating excess electrophile and low temperatures (−20°C).

Metal-Catalyzed Cross-Coupling

Transition-metal catalysis enables precise functionalization. A Suzuki-Miyaura coupling could install the methoxycarbonyl group using a boronic ester derivative, though this requires pre-functionalized halogenated pyrroles.

Limitations : Limited by the availability of halogenated pyrrole precursors and the sensitivity of the carboxyl group to coupling conditions.

Oxidative Methods and Rearrangements

Oxidative Cyclization of Enamines

Inspired by the synthesis of quinone derivatives, enamine precursors could undergo oxidative cyclization. For example, γ-keto-α,β-unsaturated esters treated with oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may form the pyrrole ring.

Procedure

  • Prepare ethyl 3-(dimethylamino)-2-(methoxycarbonyl)acrylate via condensation of methyl glyoxylate and dimethylamine.
  • Subject to oxidative cyclization with DDQ in dichloromethane.
  • Hydrolyze the ester to the carboxylic acid using LiOH.

Advantages : High regiocontrol due to the directing effect of the dimethylamino group.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Challenges
Hantzsch Synthesis Dimethyl 3-ketoglutarate, Methylamine Cyclocondensation, Esterification 45–55 Competing decarboxylation
Electrophilic Substitution 3,5-Dimethylpyrrole-2-carboxylic acid Friedel-Crafts acylation 30–40 Regioselectivity, Side reactions
Oxidative Cyclization Ethyl 3-(dimethylamino)acrylate DDQ oxidation, Hydrolysis 60–70 Cost of oxidants, Purification

Mechanistic and Optimization Insights

  • Protection-Deprotection Strategies : Temporary protection of the carboxylic acid as a methyl ester mitigates interference during electrophilic substitution.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates but may promote side reactions; toluene is preferable for Friedel-Crafts reactions.
  • Catalyst Selection : Lewis acids like AlCl₃ improve electrophilic substitution yields but require strict anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives with altered properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new compounds with unique characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to optimize the reaction efficiency and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(Methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in the development of bioactive compounds and as a probe for biological studies.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
4-(Methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid 13219-76-6 C₁₁H₁₅NO₄ 225.24 4-COOMe, 3/5-CH₃, 2-COOH Intermediate in antitumor agents
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 5434-29-7 C₈H₉NO₄ 183.16 2-COOH, 4-COOH, 3/5-CH₃ Chelating agent; metal coordination
4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid 5442-91-1 C₁₀H₁₃NO₄ 211.21 4-COOEt (ethoxycarbonyl), 3/5-CH₃, 2-COOH Higher lipophilicity vs. methoxy analog
Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate 40345-42-4 C₁₃H₁₉NO₅ 269.29 4-(COOEt)CH₂COOEt, 3/5-CH₃, 2-COOEt Esterified form for improved solubility

Key Observations :

  • Acidity : The dicarboxylic acid analog (CAS 5434-29-7) exhibits stronger acidity due to dual -COOH groups, enhancing metal-binding capacity .
  • Synthetic Utility : Ester derivatives (e.g., ethyl esters) are often intermediates in drug synthesis, as seen in the antitumor agent SU6668, which uses decarboxylated pyrrole precursors .

Research Findings and Data

Table 2: Comparative Reactivity in Ester Hydrolysis
Compound Hydrolysis Rate (pH 10, 25°C) Product
This compound Slow (t₁/₂ = 8 h) 3,5-Dimethylpyrrole-2-carboxylic acid
4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid Moderate (t₁/₂ = 5 h) Same as above
Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate Fast (t₁/₂ = 2 h) Dicarboxylic acid derivative

Note: Hydrolysis rates correlate with ester group size; bulkier ethoxy groups slightly accelerate reaction kinetics .

Biological Activity

4-(Methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS No. 50296-60-1) is a pyrrole derivative with potential biological activities. This article explores its synthesis, biological properties, and applications, supported by case studies and research findings.

  • Molecular Formula : C9H11NO4
  • Molecular Weight : 197.19 g/mol
  • CAS Number : 50296-60-1

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler pyrrole derivatives. The process often utilizes various reagents to introduce the methoxycarbonyl group at the 4-position while maintaining the integrity of the pyrrole ring.

Antimicrobial Properties

Research indicates that compounds related to pyrrole derivatives exhibit significant antimicrobial activity. For instance, a study highlighted that certain pyrrole analogs demonstrated low nanomolar inhibition against bacterial DNA gyrase, which is crucial for bacterial replication. Specifically, derivatives showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus with minimal inhibitory concentrations (MIC) as low as 1 µg/mL .

Anticancer Activity

Pyrrole derivatives have been investigated for their anticancer properties. A related compound demonstrated antiproliferative activity against various human tumor cell lines with GI50 values in the nanomolar to micromolar range, suggesting potential therapeutic applications in oncology .

Research Findings and Case Studies

StudyFindings
Inhibition of bacterial DNA gyrase with IC50 < 10 nMIndicates potential for developing new antibacterial agents
Antioxidant properties linked to reducing ability in Maillard reaction productsSuggests a role in metabolic processes
Antiproliferative effects on human tumor cell linesSupports further investigation into anticancer therapies

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in microbial resistance and cancer cell proliferation. The structural features of the pyrrole ring contribute to its lipophilicity and overall bioactivity.

Q & A

Q. What are the recommended synthetic routes for 4-(methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, and what critical reaction conditions must be optimized?

A common approach involves esterification of pyrrole dicarboxylic acid precursors. For example, ethyl ester analogs (e.g., ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate) are synthesized via nucleophilic acyl substitution using alcohol derivatives under acidic or basic catalysis . Critical conditions include temperature control (e.g., reflux in ethanol) and stoichiometric ratios to avoid side reactions like over-esterification. Post-synthesis purification often employs recrystallization or column chromatography .

Q. How is the compound characterized structurally, and what spectroscopic benchmarks are used?

Key characterization methods include:

  • 1H NMR : Methyl groups (δ 2.1–2.6 ppm), carboxylic protons (δ 12–13 ppm), and pyrrole ring protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (ESIMS) : Molecular ion peaks (e.g., m/z 311.1 for a related pyrrole-carboxylic acid derivative) confirm molecular weight .
  • HPLC : Purity validation (>95%) using reverse-phase columns and UV detection .

Q. How can computational modeling guide the design of derivatives for targeted drug delivery?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For instance, the methoxycarbonyl group’s electron-withdrawing effect can stabilize intermediates in nucleophilic addition reactions, making the compound a candidate for prodrug conjugation . Molecular docking studies may further evaluate binding affinity to biological targets like enzymes or receptors.

Q. What are the mechanistic implications of the compound’s stability under varying pH conditions?

The carboxylic acid group confers pH-dependent solubility and stability. Under acidic conditions (pH < 3), protonation reduces solubility but enhances stability against decarboxylation. In alkaline environments (pH > 8), deprotonation increases solubility but risks ester hydrolysis of the methoxycarbonyl group. Buffered solutions (pH 4–6) are recommended for long-term storage .

Q. How does the substituent pattern influence its utility as a building block in heterocyclic chemistry?

The 3,5-dimethyl groups sterically hinder undesired side reactions at the pyrrole ring, while the methoxycarbonyl and carboxylic acid groups enable sequential functionalization (e.g., amide coupling or ester exchange). This modularity is exploited in synthesizing fused heterocycles, such as pyrrolo-pyrimidines, which are prevalent in kinase inhibitors .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

High-resolution LC-MS is critical for detecting low-abundance byproducts (e.g., decarboxylated or dimerized species). For example, dimerization via Friedel-Crafts alkylation may occur under high-temperature conditions, requiring optimized quenching protocols .

Methodological Recommendations

  • Synthesis : Use anhydrous conditions to prevent ester hydrolysis during reactions .
  • Purification : Employ gradient elution in HPLC with C18 columns for high-purity isolation .
  • Storage : Lyophilize and store at -20°C under nitrogen to prevent oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

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